

# Preclinical Safety and Toxicology of Ceftaroline Fosamil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative organisms.[1][2] It is a prodrug that is rapidly converted in the plasma by phosphatases to its active metabolite, ceftaroline.[3][4] The bactericidal action of ceftaroline is achieved through the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][3] This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of ceftaroline fosamil, summarizing key findings from a range of nonclinical studies. The information presented is intended to inform researchers, scientists, and drug development professionals involved in the ongoing evaluation and development of antibacterial agents.

## **Executive Summary of Preclinical Safety Findings**

The preclinical safety evaluation of ceftaroline fosamil has been extensive, encompassing single-dose and repeated-dose toxicity studies, genotoxicity assays, reproductive and developmental toxicity studies, and local tolerance assessments. Overall, ceftaroline fosamil exhibits a nonclinical toxicity profile that is characteristic of the cephalosporin class of antibiotics.[5] The primary target organs of toxicity identified in rats and monkeys at high doses are the kidneys and the central nervous system (CNS).[5] Notably, no carcinogenicity studies have been conducted, which is considered acceptable for a product intended for short-term



use.[6] The genotoxic potential of ceftaroline fosamil and its active metabolite, ceftaroline, is considered low.[5] Furthermore, ceftaroline has not been identified as a reproductive or developmental toxicant.[5]

### **Single-Dose Toxicity**

Acute single-dose toxicity studies were conducted in both rats and cynomolgus monkeys to determine the potential for adverse effects following a single high dose of ceftaroline fosamil.

Data Presentation: Single-Dose Intravenous Toxicity

| Species              | Sex           | Dose Levels<br>(mg/kg) | NOAEL<br>(mg/kg) | Key<br>Observations                                                                                                                                                          |
|----------------------|---------------|------------------------|------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rat                  | Male & Female | 500, 1000, 2000        | 500              | Cloudy urine at ≥500 mg/kg, crystalluria at ≥1000 mg/kg, prone position, and tonic/clonic convulsions in one high-dose female. Recovery within 24 hours.[5]                  |
| Cynomolgus<br>Monkey | Male & Female | 20, 200, 2000          | 20               | Cloudy urine at ≥200 mg/kg, vomiting and mydriasis at ≥200 mg/kg, reduced motor activity, paleness, and transient drops in body temperature and heart rate at 2000 mg/kg.[5] |



# Experimental Protocols: Single-Dose Intravenous Toxicity Study (Rat - General Protocol)

This study was designed to assess the acute toxicity of a single intravenous dose of ceftaroline fosamil in rats.

- Test System: Sprague-Dawley rats.
- Administration: A single dose administered via slow intravenous bolus injection.
- Dose Levels: Vehicle control, and graded doses of ceftaroline fosamil (e.g., 500, 1000, 2000 mg/kg).
- Observation Period: Animals were observed for clinical signs of toxicity and mortality for at least 14 days post-administration.
- Endpoints:
  - Clinical Observations: Daily monitoring for changes in behavior, appearance, and physiological functions.
  - Body Weight: Measured prior to dosing and at regular intervals throughout the observation period.
  - Necropsy: Gross pathological examination of all animals at the end of the study.

Click to download full resolution via product page

### **Repeated-Dose Toxicity**

Repeated-dose toxicity studies were conducted in rats and cynomolgus monkeys for durations of up to 13 weeks to evaluate the potential for cumulative toxicity.

### **Data Presentation: Repeated-Dose Intravenous Toxicity**



| Species              | Duration | Dose<br>Levels<br>(mg/kg/day) | NOAEL<br>(mg/kg/day)            | Target<br>Organs | Key<br>Findings                                                          |
|----------------------|----------|-------------------------------|---------------------------------|------------------|--------------------------------------------------------------------------|
| Rat                  | 4 weeks  | Up to 1000                    | <300                            | Kidney, CNS      | Renal toxicity at >300 mg/kg. Tonic/clonic convulsions at 1000 mg/kg.[5] |
| Rat                  | 13 weeks | Not specified<br>in detail    | ~Unity<br>relative<br>exposure  | Kidney, CNS      | Consistent with 4-week study findings.                                   |
| Cynomolgus<br>Monkey | 4 weeks  | Up to 400                     | <80                             | Kidney, CNS      | Renal toxicity at >80 mg/kg. Tonic/clonic convulsions at 400 mg/kg. [5]  |
| Cynomolgus<br>Monkey | 13 weeks | Not specified in detail       | 0.3-2.8<br>relative<br>exposure | Kidney, CNS      | Consistent with 4-week study findings.                                   |

# Experimental Protocols: 4-Week Repeated-Dose Intravenous Toxicity Study (Monkey - General Protocol)

This study was designed to evaluate the toxicity of ceftaroline fosamil following daily intravenous administration for 28 days in cynomolgus monkeys.

- Test System: Cynomolgus monkeys.
- Administration: Daily intravenous infusion over a specified period (e.g., 60 minutes).



- Dose Levels: Vehicle control, and multiple dose levels of ceftaroline fosamil.
- Duration: 28 days of dosing followed by a recovery period for a subset of animals.
- Endpoints:
  - Clinical Observations: Daily monitoring for clinical signs of toxicity.
  - Body Weight and Food Consumption: Measured weekly.
  - Ophthalmology: Examinations performed pre-study and at termination.
  - Electrocardiography (ECG): Performed pre-study and at termination.
  - Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at pre-study, mid-study, and termination.
  - Toxicokinetics: Blood samples collected at specified time points to determine plasma concentrations of ceftaroline.
  - Anatomic Pathology: Full necropsy and histopathological examination of a comprehensive list of tissues from all animals.

Click to download full resolution via product page

### Genotoxicity

A battery of in vitro and in vivo genotoxicity studies was conducted to assess the potential of ceftaroline fosamil and its active metabolite, ceftaroline, to induce gene mutations and chromosomal damage.

### **Data Presentation: Genotoxicity Studies**



| Assay                                            | Test System                             | Metabolic<br>Activation | Test Article           | Result      |
|--------------------------------------------------|-----------------------------------------|-------------------------|------------------------|-------------|
| Bacterial<br>Reverse<br>Mutation Assay<br>(Ames) | S. typhimurium &<br>E. coli             | With and Without        | Ceftaroline<br>fosamil | Negative[5] |
| Mouse<br>Lymphoma<br>Assay                       | L5178Y mouse<br>lymphoma cells          | With and Without        | Ceftaroline<br>fosamil | Negative[5] |
| Chromosomal<br>Aberration                        | Chinese Hamster<br>Lung (CHL) cells     | Without                 | Ceftaroline<br>fosamil | Positive[5] |
| Chromosomal<br>Aberration                        | Chinese Hamster<br>Ovary (CHO)<br>cells | Without                 | Ceftaroline            | Positive[5] |
| Chromosomal<br>Aberration                        | Chinese Hamster<br>Lung (CHL) cells     | With                    | Ceftaroline<br>fosamil | Negative[5] |
| Chromosomal<br>Aberration                        | Chinese Hamster<br>Ovary (CHO)<br>cells | With                    | Ceftaroline            | Negative[5] |
| Unscheduled<br>DNA Synthesis<br>(UDS)            | Rat hepatocytes<br>(in vivo)            | N/A                     | Ceftaroline<br>fosamil | Negative[5] |

### **Experimental Protocols**

- Principle: This assay evaluates the ability of a test substance to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli.
- · Methodology:
  - Tester strains are exposed to ceftaroline fosamil at various concentrations with and without a metabolic activation system (S9 mix).



- The mixture is incubated and then plated on minimal medium agar.
- After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted.
- A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
- Principle: This assay assesses the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells.
- · Methodology:
  - Chinese Hamster Lung (CHL) or Chinese Hamster Ovary (CHO) cells are exposed to various concentrations of ceftaroline fosamil or ceftaroline, with and without S9 metabolic activation.
  - Cells are harvested at a suitable time after treatment, and metaphase chromosomes are prepared.
  - Chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
  - A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
- Principle: This assay measures DNA repair synthesis in hepatocytes of rats treated with a test substance.
- Methodology:
  - Rats are treated with ceftaroline fosamil.
  - At a specified time after treatment, the liver is perfused, and hepatocytes are isolated.
  - The isolated hepatocytes are incubated with <sup>3</sup>H-thymidine.



- Autoradiography is used to measure the incorporation of <sup>3</sup>H-thymidine into the DNA of non-S-phase cells, which is an indicator of DNA repair.
- A significant increase in UDS is indicative of DNA damage.

### Carcinogenicity

Long-term carcinogenicity studies with ceftaroline fosamil have not been conducted. This is generally considered acceptable for antibacterial drugs that are intended for short-term clinical use.[6]

### **Reproductive and Developmental Toxicity**

A series of studies were conducted to evaluate the potential effects of ceftaroline fosamil on fertility, embryo-fetal development, and pre- and postnatal development.

# Data Presentation: Reproductive and Developmental Toxicity



| Study Type                                | Species | Dose Levels<br>(mg/kg/day) | Key Findings                                                                                                                                                                                                                                     |
|-------------------------------------------|---------|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Fertility and Early Embryonic Development | Rat     | Up to 450 (IV)             | No adverse effects on male or female fertility. [5]                                                                                                                                                                                              |
| Embryo-Fetal<br>Development               | Rat     | Up to 300 (IV)             | No maternal toxicity or effects on the fetus.[5]                                                                                                                                                                                                 |
| Embryo-Fetal<br>Development               | Rabbit  | 25, 50, 100 (IV)           | Maternal toxicity (changes in fecal output, reduced body weight gain and food consumption) at ≥50 mg/kg. Increased incidence of a common skeletal variation (angulated hyoid alae) at maternally toxic doses. No drug- induced malformations.[5] |
| Pre- and Postnatal<br>Development         | Rat     | Up to 450 (IV)             | No adverse effects on postnatal development or reproductive performance of the offspring.[5]                                                                                                                                                     |

# Experimental Protocols: Embryo-Fetal Developmental Toxicity Study (Rabbit - General Protocol)

- Test System: New Zealand White rabbits.
- Administration: Daily intravenous administration during the period of organogenesis.



- Dose Levels: Vehicle control and multiple dose levels of ceftaroline fosamil.
- Endpoints:
  - Maternal: Clinical signs, body weight, food consumption, and necropsy at termination.
  - Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.

Click to download full resolution via product page

#### **Local Tolerance**

Local tolerance studies were conducted to assess the potential for irritation and inflammation at the site of administration.

**Data Presentation: Local Tolerance** 

| Route of<br>Administration | Species     | Formulation                                 | Findings                                                     |
|----------------------------|-------------|---------------------------------------------|--------------------------------------------------------------|
| Intravenous (ear vein)     | Rabbit      | Ceftaroline fosamil in<br>L-arginine/saline | Did not cause<br>excessive irritation or<br>inflammation.[5] |
| Intramuscular              | Rabbit      | Ceftaroline fosamil in<br>L-arginine/saline | Did not cause<br>excessive irritation or<br>inflammation.[5] |
| In vitro                   | Human blood | Ceftaroline fosamil in clinical vehicle     | Demonstrated hemocompatibility.[5]                           |

# Experimental Protocols: Intravenous Local Tolerance Study (Rabbit - General Protocol)

• Test System: Albino rabbits.



- Administration: A single or repeated intravenous injection into the marginal ear vein.
- Test Articles: Ceftaroline fosamil formulation and vehicle control.
- Observation: The injection sites are observed for signs of local irritation (erythema, edema) at specified time points after administration.
- Pathology: Macroscopic and microscopic examination of the injection sites at the end of the study.

### **Safety Pharmacology**

Specialized safety pharmacology studies were conducted to investigate the potential effects of ceftaroline fosamil on major physiological systems.

**Data Presentation: Safety Pharmacology** 

| System                    | Species                 | Dose Levels<br>(mg/kg)  | Findings                                                                                                             |
|---------------------------|-------------------------|-------------------------|----------------------------------------------------------------------------------------------------------------------|
| Central Nervous<br>System | Rat                     | Up to 479 (IV)          | No overt effects on<br>physiological or<br>behavioral<br>parameters. Tonic<br>convulsions observed<br>at 2000 mg/kg. |
| Cardiovascular<br>System  | Not specified in detail | Not specified in detail | No significant effects noted in dedicated studies.                                                                   |
| Respiratory System        | Rat                     | 200 (IV)                | Transient increase in respiration rate and decrease in tidal volume, with no effect on minute volume.                |
| Renal System              | Rat                     | Up to 600 (IV)          | No effect on water and electrolyte excretion.                                                                        |



### **Mechanism of Action and Toxicity**

Ceftaroline fosamil is a prodrug that is rapidly converted to the active metabolite, ceftaroline, by plasma phosphatases.[3] The antibacterial effect of ceftaroline is mediated by its binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1] This inhibition leads to bacterial cell lysis and death.[1]

The observed toxicities of ceftaroline fosamil in preclinical studies, primarily affecting the kidneys and central nervous system at high doses, are consistent with the known toxicological profile of the cephalosporin class of antibiotics.[5] There is no evidence to suggest a novel mechanism of toxicity for ceftaroline fosamil.

Click to download full resolution via product page

#### Conclusion

The comprehensive preclinical safety and toxicology evaluation of ceftaroline fosamil has demonstrated a safety profile consistent with the cephalosporin class. The primary target organs for toxicity at high doses are the kidney and central nervous system. Ceftaroline fosamil is not genotoxic in a standard battery of tests and has not shown adverse effects on reproduction or development. Local tolerance studies indicate that the formulation is well-tolerated. These nonclinical findings have supported the clinical development and regulatory approval of ceftaroline fosamil for the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The bacterial reverse mutation test | RE-Place [re-place.be]
- 2. oecd.org [oecd.org]



- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. nib.si [nib.si]
- To cite this document: BenchChem. [Preclinical Safety and Toxicology of Ceftaroline Fosamil: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663062#preclinical-safety-and-toxicology-of-ceftaroline-fosamil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com